molecular formula C27H23IN2O4S B5047812 2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-(4-iodophenyl)benzamide

2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-(4-iodophenyl)benzamide

Cat. No.: B5047812
M. Wt: 598.5 g/mol
InChI Key: VOERLBKRHOHVPG-UHFFFAOYSA-N
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Description

2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-(4-iodophenyl)benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyl group, a methoxyphenyl group, a sulfonylamino group, and an iodophenyl group attached to a benzamide core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a subject of interest in organic chemistry and related disciplines.

Properties

IUPAC Name

2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-(4-iodophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23IN2O4S/c1-34-23-15-17-24(18-16-23)35(32,33)30(19-20-7-3-2-4-8-20)26-10-6-5-9-25(26)27(31)29-22-13-11-21(28)12-14-22/h2-18H,19H2,1H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOERLBKRHOHVPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3C(=O)NC4=CC=C(C=C4)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23IN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

598.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-(4-iodophenyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzyl-(4-methoxyphenyl)sulfonylamino Intermediate: This step involves the reaction of benzylamine with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

    Coupling with 4-Iodobenzoic Acid: The intermediate formed in the first step is then coupled with 4-iodobenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate more environmentally friendly reagents and solvents to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-(4-iodophenyl)benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The sulfonylamino group can undergo oxidation to form sulfone derivatives or reduction to form sulfoxide derivatives.

    Coupling Reactions: The benzyl group can participate in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products

    Substitution Reactions: Products include azido or thiol-substituted derivatives.

    Oxidation and Reduction: Products include sulfone or sulfoxide derivatives.

    Coupling Reactions: Products include biaryl compounds with extended conjugation.

Scientific Research Applications

2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-(4-iodophenyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions and enzyme activity.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases such as cancer and inflammation due to its ability to modulate specific biological pathways.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-(4-iodophenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and modulating biological pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cell signaling and gene expression. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-(3-trifluoromethylphenyl)benzamide
  • 2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-(4-pyridinylmethyl)benzamide
  • 2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-(3-methoxyphenyl)benzamide

Uniqueness

2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-(4-iodophenyl)benzamide is unique due to the presence of the iodophenyl group, which imparts specific reactivity and allows for unique substitution and coupling reactions. This distinguishes it from similar compounds that may lack the iodine atom or have different substituents, leading to variations in their chemical behavior and applications.

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